N-(quinolin-8-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QN523 is a novel compound with significant potential in cancer research. It is a quinolin-8-yl-nicotinamide derivative that has shown potent in vitro cytotoxicity across a panel of 12 cancer cell lines . This compound induces both apoptosis and autophagy, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of QN523 involves several steps, starting with the preparation of quinolin-8-yl-nicotinamide. The synthetic route typically includes the following steps:
Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Nicotinamide attachment: The quinoline derivative is then reacted with nicotinic acid or its derivatives under specific conditions to form the quinolin-8-yl-nicotinamide scaffold.
Chemical Reactions Analysis
QN523 undergoes several types of chemical reactions, including:
Oxidation: QN523 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert QN523 into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
QN523 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of QN523 involves the induction of apoptosis and autophagy in cancer cells. It significantly increases the expression of genes implicated in the stress response pathway, such as HSPA5, DDIT3, TRIB3, and ATF3 . Additionally, QN523 activates autophagy by increasing the expression of WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B . These molecular targets and pathways are crucial for the compound’s anticancer effects.
Comparison with Similar Compounds
QN523 is unique compared to other similar compounds due to its dual ability to induce both apoptosis and autophagy. Some similar compounds include:
Chloroquine: A well-known autophagy inhibitor that has been used in combination with QN523 to enhance its anticancer effects.
These comparisons highlight the uniqueness of QN523 in its ability to target multiple pathways involved in cancer cell death.
Biological Activity
N-(quinolin-8-yl)pyrazine-2-carboxamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in cancer treatment and as a ligand in metal complexes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (HL1) is characterized by a quinoline moiety linked to a pyrazine ring with a carboxamide functional group. Its molecular formula is C14H10N4O, and it exhibits tridentate coordination properties, making it suitable for forming complexes with metal ions .
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, the optimized analog QN523 demonstrated significant potency with an IC50 value of 0.11 μM in MIA PaCa-2 pancreatic cancer cells, comparable to the standard chemotherapy drug gemcitabine . The following table summarizes the cytotoxicity data across different cell lines:
Cell Line | IC50 (μM) |
---|---|
MIA PaCa-2 (Pancreatic) | 0.11 |
Jurkat (Leukemia) | 0.5 |
HCT116 (Colorectal) | 0.3 |
U251 (Glioblastoma) | 7.59 |
These findings indicate that this compound and its derivatives activate cellular stress response pathways and autophagy mechanisms, which are crucial for their anticancer effects. Gene expression studies revealed upregulation of stress response genes such as HSPA5 and ATF3 following treatment, suggesting that these pathways play a role in mediating cytotoxicity .
Metal Complexes and Enhanced Activity
The compound has also been explored as a ligand in metal complexes, particularly with copper ions. Studies have shown that the combination of this compound with copper(II) enhances cytotoxicity significantly compared to the free ligand alone. For instance, the copper complex Cu(L1) exhibited an IC50 value of 7.59 μM against U251 cells, demonstrating selective toxicity towards cancer cells over healthy cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the pyrazine and quinoline moieties affect biological activity. For example, replacing certain substituents on the pyrazine ring resulted in varying degrees of potency across different cancer cell lines. The absence of specific nitrogen atoms in analogs led to decreased cytotoxicity, highlighting the importance of maintaining certain structural features for optimal activity .
Case Studies and Clinical Implications
Several case studies have illustrated the potential of this compound as a lead compound for further development:
- Pancreatic Cancer : Preclinical studies using xenograft models demonstrated that QN523 not only inhibited tumor growth but also altered gene expression profiles associated with stress responses and autophagy .
- Metal Chelation Therapy : The use of copper complexes has shown promise in enhancing selectivity towards tumor cells while reducing toxicity to normal cells, suggesting potential applications in targeted therapy .
- Comparative Studies : The selectivity index of copper chelates was found to be significantly improved over traditional chemotherapeutics like cisplatin, indicating a potential shift towards more effective treatment options for cancers such as triple-negative breast cancer .
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-8-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19) |
InChI Key |
CYTYVKQBOOTXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.